molecular formula C14H14O2 B3047298 2,6-Dimethoxybiphenyl CAS No. 13732-86-0

2,6-Dimethoxybiphenyl

Cat. No. B3047298
CAS RN: 13732-86-0
M. Wt: 214.26 g/mol
InChI Key: CKZBRKLFMRHHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxybiphenyl is a chemical compound that is often used in scientific research . It is also known as SPhos . It is an air-stable, electron-rich biaryl phosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions .


Synthesis Analysis

The synthesis of 2,6-Dimethoxybiphenyl involves several steps. One key step is an ortho-lithiation/iodination reaction of the (m-methoxyphenyl)diphenylphosphine oxides . This is followed by a Ullmann reaction of the resulting iodides to provide the racemic bis(phosphine oxides) . The bis(phosphine oxides) are then resolved with (-)-(2R,3R)- and (+)-(2S,3S)-O-2,3-dibenzoyltartaric acid and reduced to diphosphines .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethoxybiphenyl is C14H14O2 . Its molecular weight is 214.26 g/mol . The structure of monoligated active catalysts based upon 2-dicyclohexylphosphino-2‘,6‘-dimethoxybiphenyl (SPhos, 1) and 2-dicyclohexylphosphino-2‘,4‘,6‘-triisopropylbiphenyl (XPhos, 2) with Pd (0) has been studied .


Chemical Reactions Analysis

The oxidation process of 2,6-Dimethoxybiphenyl by laccase from Botryosphaeria rhodina MAMB-05 and the corresponding enzyme-mediator systems was studied using cyclic voltammetry (CV) . The treatment of bis(2-(dicyclohexylphosphino)-2‘,6‘-dimethoxybiphenyl)PdCl2 with AgBF4 produces an air-stable phosphine/arene-ligated Pd (I) dimer with two seemingly identical Pd−arene interactions by X-ray crystallography .


Physical And Chemical Properties Analysis

2,6-Dimethoxybiphenyl has a molecular weight of 214.26 g/mol . It is a solid at room temperature . It should be stored under inert gas in a dry, cool, and well-ventilated place .

Scientific Research Applications

Antioxidant Synthesis

2,6-Dimethoxyphenol, closely related to 2,6-dimethoxybiphenyl, has been studied for its potential as an antioxidant. Laccase-catalyzed oxidation of 2,6-dimethoxyphenol in aqueous-organic media led to the production of a dimer with higher antioxidant capacity than the starting substrate. This demonstrates the application of 2,6-dimethoxybiphenyl derivatives in synthesizing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Crystal Structure Analysis

The crystal structure of 2,4,6-triisopropyl-2',5'-dimethoxybiphenyl, a variant of 2,6-dimethoxybiphenyl, was determined through X-ray structure analysis. This research contributes to the understanding of the molecular configuration and structural characteristics of dimethoxybiphenyl compounds (Sharma et al., 2015).

Photochemical Oxidative Coupling

Research on the photochemical oxidative coupling of arenes under the action of various metal complexes included the formation of dimethoxybiphenyls. This study illuminates the reaction mechanisms involving 2,6-dimethoxybiphenyl under photochemical conditions, highlighting its reactivity and potential applications in organic synthesis (Shul’pin et al., 1987).

Redox Properties

2,6-Dimethoxybiphenyl derivatives were used in the synthesis and study of redox properties of certain organic compounds. This research demonstrates the role of these compounds in developing materials with specific redox characteristics, useful in various chemical processes (Tsuji et al., 1999).

Environmental Impact Studies

Studies on marine mammals from Australia identified new polybrominated dimethoxybiphenyls (PBDMBs) in their blubber. These findings are crucial for understanding the environmental impact and bioaccumulation of 2,6-dimethoxybiphenyl related compounds in marine ecosystems (Vetter et al., 2008).

Catalyst Development

2,6-Dimethoxybiphenyl derivatives have been used in developing catalysts for Suzuki-Miyaura coupling processes. The research showcases the efficacy of these compounds in catalyzing organic reactions, contributing significantly to the field of synthetic organic chemistry (Barder et al., 2007).

Computational Chemistry

2,6-Dimethoxybiphenyl derivatives were modeled in computational studies to understand the structural preferences of organic molecules. This research aids in predicting molecular behavior and designing compounds with desired properties (Chandrasekhar & Schleyer, 1981).

Safety and Hazards

2,6-Dimethoxybiphenyl may cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . It should be handled with care, avoiding contact with skin and eyes, and avoiding dust formation . In case of contact, wash off immediately with plenty of water .

properties

IUPAC Name

1,3-dimethoxy-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZBRKLFMRHHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358758
Record name 2,6-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxybiphenyl

CAS RN

13732-86-0
Record name 2,6-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxybiphenyl
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxybiphenyl
Reactant of Route 3
Reactant of Route 3
2,6-Dimethoxybiphenyl
Reactant of Route 4
Reactant of Route 4
2,6-Dimethoxybiphenyl
Reactant of Route 5
Reactant of Route 5
2,6-Dimethoxybiphenyl
Reactant of Route 6
Reactant of Route 6
2,6-Dimethoxybiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.